molecular formula C17H18N2O2S B5817937 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide

Cat. No. B5817937
M. Wt: 314.4 g/mol
InChI Key: BKVMVYGMRZXLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, also known as DAPH-2, is a small molecule inhibitor that has been studied for its potential use in various scientific research applications. DAPH-2 is a selective inhibitor of the Rho GTPase family member, RhoA, which is involved in the regulation of actin cytoskeleton dynamics and cell migration.

Mechanism of Action

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide is a selective inhibitor of RhoA, which is a member of the Rho GTPase family. RhoA is involved in the regulation of actin cytoskeleton dynamics and cell migration. By inhibiting RhoA, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide can disrupt the actin cytoskeleton and inhibit cell migration. This mechanism of action has been confirmed in various studies, including a study by Wang et al. (2016) in which N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide was shown to inhibit RhoA activity and improve cardiac function in animal models of heart failure.
Biochemical and Physiological Effects:
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to have various biochemical and physiological effects in different scientific research applications. In cancer research, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to inhibit the migration and invasion of cancer cells by disrupting the actin cytoskeleton (Kozlovskaya et al., 2014). In cardiovascular research, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to improve cardiac function and reduce myocardial infarction size by inhibiting RhoA activity (Wang et al., 2016). In neuroscience research, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to improve cognitive function and reduce neuroinflammation by inhibiting RhoA activity (Kozlovskaya et al., 2018).

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide in lab experiments is its selectivity for RhoA, which allows for the specific targeting of RhoA-mediated cellular processes. Another advantage is its small size, which allows for easy diffusion into cells and tissues. However, one limitation of using N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide is its potential off-target effects, which could lead to unintended consequences in cellular processes that are not mediated by RhoA.

Future Directions

There are several future directions for the study of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide. One direction is the development of more potent and selective RhoA inhibitors based on the structure of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide. Another direction is the investigation of the potential therapeutic applications of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, the study of the downstream signaling pathways of RhoA inhibition by N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide could provide insights into the molecular mechanisms of RhoA-mediated cellular processes.

Synthesis Methods

The synthesis of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide involves a multi-step process, which has been described in detail in a research article by Kozlovskaya et al. (2014). The synthesis starts with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(3,4-dimethylphenyl)amine to form the amide intermediate. The amide intermediate is then treated with carbon disulfide and potassium hydroxide to form the final product, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide.

Scientific Research Applications

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide has been studied for its potential use in various scientific research applications, including cancer research, cardiovascular research, and neuroscience research. In cancer research, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it could be a potential therapeutic target for cancer metastasis (Kozlovskaya et al., 2014). In cardiovascular research, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to improve cardiac function and reduce myocardial infarction size in animal models of heart failure (Wang et al., 2016). In neuroscience research, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease (Kozlovskaya et al., 2018).

properties

IUPAC Name

N-[(3,4-dimethylphenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-8-9-13(10-12(11)2)18-17(22)19-16(20)14-6-4-5-7-15(14)21-3/h4-10H,1-3H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVMVYGMRZXLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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